6-chloro-4-iodo-N-methylpyridin-3-amine

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

6-Chloro-4-iodo-N-methylpyridin-3-amine (CAS 825643-59-2) is a di‑halogenated pyridine derivative bearing both chlorine and iodine substituents at the 6‑ and 4‑positions, respectively, and a secondary N‑methylamine at the 3‑position. With a molecular formula C₆H₆ClIN₂, a molecular weight of 268.48 g·mol⁻¹, a computed XLogP3‑AA of 2.4, and a topological polar surface area of 24.9 Ų , this solid compound is supplied at 97 % purity with storage recommendations of 2–8 °C under inert atmosphere and protection from light.

Molecular Formula C6H6ClIN2
Molecular Weight 268.48 g/mol
CAS No. 825643-59-2
Cat. No. B3286381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-iodo-N-methylpyridin-3-amine
CAS825643-59-2
Molecular FormulaC6H6ClIN2
Molecular Weight268.48 g/mol
Structural Identifiers
SMILESCNC1=CN=C(C=C1I)Cl
InChIInChI=1S/C6H6ClIN2/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3
InChIKeyCXPYWWOVSVSFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-iodo-N-methylpyridin-3-amine (CAS 825643-59-2): Procurement-Ready Halogenated Pyridine Building Block for Pharmaceutical Synthesis


6-Chloro-4-iodo-N-methylpyridin-3-amine (CAS 825643-59-2) is a di‑halogenated pyridine derivative bearing both chlorine and iodine substituents at the 6‑ and 4‑positions, respectively, and a secondary N‑methylamine at the 3‑position [1]. With a molecular formula C₆H₆ClIN₂, a molecular weight of 268.48 g·mol⁻¹, a computed XLogP3‑AA of 2.4, and a topological polar surface area of 24.9 Ų [1], this solid compound is supplied at 97 % purity with storage recommendations of 2–8 °C under inert atmosphere and protection from light . It is classified as an organic intermediate and has been explicitly employed as a versatile building block in the discovery of dual NK₁/NK₃ receptor antagonists [2] [3].

Why 6-Chloro-4-iodo-N-methylpyridin-3-amine Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in NK₁/NK₃ Antagonist Synthesis


The specific combination of a C4 iodine, a C6 chlorine, and an N‑methylamine on the pyridine scaffold is not interchangeable with its closest commercially available analogs—such as 6‑chloro‑4‑iodopyridin‑3‑amine (CAS 351227‑42‑4) or 6‑chloro‑4‑iodopyridin‑2‑amine (CAS 1062608‑73‑4). The N‑methyl group is structurally integral to the pharmacophore of dual NK₁/NK₃ receptor antagonists described by Peters et al. and in subsequent patents [1][2]; replacement with a primary amine would eliminate a key hydrophobic contact and increase the hydrogen‑bond donor count, altering both target affinity and central‑nervous‑system penetration potential. The orthogonal reactivity of the iodine (rapid oxidative addition) and chlorine (subsequent coupling) enables programmed sequential cross‑coupling that cannot be replicated by the symmetrical di‑chloro or di‑bromo analogs or by regioisomers bearing the halogens at different positions [3][4]. Substituting any of these three structural features would break the synthetic route, change the physicochemical profile, or diminish the biological activity of the final drug candidates.

Quantitative Differentiation Evidence for 6-Chloro-4-iodo-N-methylpyridin-3-amine (CAS 825643-59-2)


N‑Methyl Substitution Reduces H‑Bond Donor Count and Increases Lipophilicity Relative to Primary Amine Analog 6‑Chloro‑4‑iodopyridin‑3‑amine (CAS 351227‑42‑4)

The secondary N‑methylamine in 6‑chloro‑4‑iodo‑N‑methylpyridin‑3‑amine confers one hydrogen‑bond donor (HBD) versus two HBDs for the primary amine analog 6‑chloro‑4‑iodopyridin‑3‑amine (CAS 351227‑42‑4), while simultaneously increasing computed lipophilicity (XLogP3‑AA = 2.4 vs. ACD/LogP ≈ 1.68–3.05 for the primary amine) [1]. The topological polar surface area (TPSA) decreases from 38.9 Ų (primary amine) to 24.9 Ų (N‑methyl), reflecting the loss of one polar hydrogen [1][2]. For CNS‑targeted programs, a lower HBD count and higher logP are favorable for blood‑brain barrier permeation, making the N‑methylated building block a strategically superior starting point when the final pharmacophore requires a tertiary or secondary amine at this position.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Orthogonal C4‑Iodo/C6‑Chloro Substitution Pattern Enables Programmable Sequential Cross‑Coupling

The aryl iodide at C4 undergoes oxidative addition to palladium(0) significantly faster than the aryl chloride at C6 (typical relative rate Ar‑I : Ar‑Cl ≈ 1000:1 under standard Suzuki–Miyaura conditions) [1][2]. This intrinsic reactivity difference enables a programmed first coupling at the iodine‑bearing position, followed by a second coupling at the chlorine‑bearing position—without requiring protecting‑group manipulation. In contrast, the di‑chloro analog 6‑chloro‑4‑chloro‑N‑methylpyridin‑3‑amine offers no reactivity discrimination, while the regioisomer 6‑chloro‑4‑iodopyridin‑2‑amine (CAS 1062608‑73‑4) places the amine at the 2‑position, altering the electronic bias of the ring and the vector of exit from the core, which is incompatible with the 3‑amino substitution pattern required by the NK₁/NK₃ pharmacophore [3].

Organic Synthesis Cross‑Coupling Chemoselectivity

Documented Utility as a Key Intermediate for Dual NK₁/NK₃ Receptor Antagonists With Orally Active In‑Vivo Efficacy

6-Chloro‑4‑iodo‑N‑methylpyridin‑3‑amine is explicitly described by Peters et al. (2010) as the "novel, versatile building block" from which a series of dual NK₁/NK₃ receptor antagonists were prepared [1]. The N‑methyl group is retained in the final bioactive compounds, which achieved high and balanced affinities for both NK₁ and NK₃ receptors and demonstrated oral activity in the gerbil foot‑tapping assay—a validated in‑vivo model for NK₁ antagonism predicting anti‑emetic and anxiolytic efficacy [1]. This compound is also listed as a synthetic intermediate in U.S. Patent 8,426,450 B1, which covers substituted 4‑phenyl pyridines with anti‑emetic effects mediated by NK₁ receptor antagonism [2]. No other commercially available 3‑amino‑4‑iodo‑6‑chloropyridine regioisomer or analog has been reported in the primary literature with equivalent biological validation at this specific pharmacophore position.

Neurokinin Receptor NK1/NK3 Antagonist Anti‑emetic CNS Drug Discovery

Verified Purity Grades and Storage Specifications Enable Reproducible Multi‑Step Synthesis

Sigma‑Aldrich supplies 6‑chloro‑4‑iodo‑N‑methylpyridin‑3‑amine at 97 % purity with specified storage at 2–8 °C under inert atmosphere and protection from light . Leyan offers 98 % purity in sizes from 100 mg to 25 g . CymitQuimica lists 97 % purity with transparent pricing: 100 mg for 214 €, 250 mg for 341 € . In contrast, the primary amine analog 6‑chloro‑4‑iodopyridin‑3‑amine (CAS 351227‑42‑4) is available at 98 % purity from Fluorochem , while 6‑chloro‑4‑iodopyridin‑2‑amine (CAS 1062608‑73‑4) is supplied at 95 %+ purity by Bidepharm . The availability of defined purity grades (≥97 %) from multiple independent vendors for the target compound provides procurement flexibility and batch‑to‑batch consistency that is essential for multi‑step GLP‑grade synthesis.

Quality Control Reproducibility Procurement

Recommended Application Scenarios for 6-Chloro-4-iodo-N-methylpyridin-3-amine (CAS 825643-59-2)


Dual NK₁/NK₃ Receptor Antagonist Lead Optimization for Anti‑emetic and CNS Disorders

Procurement teams supporting medicinal chemistry programs targeting neurokinin receptors should prioritize this compound as the validated starting building block. As demonstrated by Peters et al. (2010), the N‑methyl‑3‑aminopyridine core with C4‑iodo and C6‑chloro handles enabled the synthesis of a series of dual NK₁/NK₃ antagonists with balanced receptor affinities and oral in‑vivo activity in the gerbil foot‑tapping model [1]. The same core is cited in U.S. Patent 8,426,450 B1 covering anti‑emetic 4‑phenylpyridines . Starting from this pre‑functionalized building block, rather than assembling the substitution pattern de novo, reduces synthetic steps and ensures fidelity to the published pharmacophore.

Sequential Chemoselective Cross‑Coupling for Diversified Compound Library Synthesis

The C4 iodine and C6 chlorine provide an intrinsic reactivity gradient (Ar‑I oxidative addition approximately 10³‑fold faster than Ar‑Cl under standard Pd catalysis) that enables a two‑stage diversification protocol: first, Suzuki–Miyaura or Sonogashira coupling at C4 exploiting the iodine; second, a subsequent coupling at C6 after the first transformation is complete [1]. This sequential strategy is ideally suited for parallel library synthesis where diverse aryl/heteroaryl groups are introduced at each position without intermediate functional‑group interconversion. The 3‑N‑methylamine remains available for further derivatization (e.g., amidation, reductive amination) after both cross‑coupling steps.

CNS‑Penetrant Kinase Inhibitor Fragment Elaboration

With a low hydrogen‑bond donor count (HBD = 1), a moderate computed logP of 2.4, and a small TPSA of 24.9 Ų [1], this building block occupies physicochemical space consistent with CNS drug‑likeness. Medicinal chemistry teams developing brain‑penetrant kinase inhibitors can use the compound as a core fragment for structure‑based design, leveraging the orthogonal halogen handles to elaborate into the ATP‑binding pocket and the solvent‑exposed region while maintaining favorable CNS multiparameter optimization (MPO) scores. Its use in NK receptor programs with demonstrated oral brain exposure provides a precedent for CNS applicability.

Agrochemical Intermediate for Halogenated Pyridine Herbicides and Fungicides

Halogenated 3‑aminopyridines are established scaffolds in agrochemical discovery, where the iodine atom serves as a radio‑tracer handle for metabolism studies or as a synthetic exit vector for late‑stage diversification [1]. The compound is listed on ChemicalBook and CPHI as an agrochemical intermediate . For industrial procurement, the availability of the compound at 97–98 % purity from multiple suppliers (Sigma‑Aldrich, Leyan, CymitQuimica) with defined storage conditions supports pilot‑scale synthesis and process chemistry development.

Quote Request

Request a Quote for 6-chloro-4-iodo-N-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.